(3-(4-苯基-1H-1,2,3-三唑-1-基)氮杂环丁-1-基)(2-苯基-2H-1,2,3-三唑-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

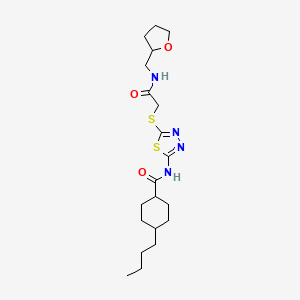

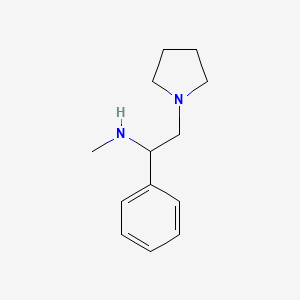

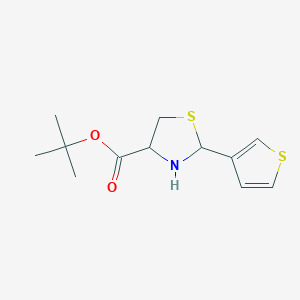

The compound is a complex organic molecule featuring two triazole rings, which are five-membered rings containing two nitrogen atoms and three carbon atoms . Triazole rings are often found in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the types and numbers of atoms in the molecule, as well as their connectivity .Chemical Reactions Analysis

Triazole compounds are known to participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, or participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, infrared spectroscopy could provide information about the types of functional groups present in the molecule .科学研究应用

Anticancer Applications

1,2,4-triazole derivatives have shown promising anticancer activity . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .

Antifungal Applications

Triazole derivatives containing alkynyl side chains have been synthesized and their antifungal activity towards Cryptococcus and Candida species were evaluated .

Antimicrobial Applications

3‐phenyl‐5‐ (1‐phenyl‐1H‐[1,2,3]triazol‐4‐yl)‐[1,2,4]oxadiazole derivatives can be used for further chemical optimization and biological research to find non‐toxic antituberculosis agents .

Drug Discovery

1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles have found broad applications in organic synthesis . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Polymer Chemistry

1,2,3-triazoles have applications in polymer chemistry . They are part of essential building blocks like amino acids, nucleotides, etc .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Materials Science

1,2,3-triazoles have applications in materials science . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

作用机制

Target of Action

Compounds containing the 1,2,3-triazole moiety have been reported to interact with a variety of enzymes and receptors .

Mode of Action

It’s known that the nitrogen atoms of the 1,2,3-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .

Biochemical Pathways

Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

It’s known that the ability of 1,2,3-triazole compounds to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities, including antimicrobial and antioxidant activities .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

属性

IUPAC Name |

(2-phenyltriazol-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O/c28-20(18-11-21-27(23-18)16-9-5-2-6-10-16)25-12-17(13-25)26-14-19(22-24-26)15-7-3-1-4-8-15/h1-11,14,17H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXDRRQUPDTMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C=C(N=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)

![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2865412.png)

![9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2865416.png)

![2-(benzylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2865417.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2865418.png)